N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide
Description
Chemical Identity: The compound N-(2-Aminoethyl)-2-[4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl]acetamide (CAS: 1391053-50-1) is a hydrochloride salt with the molecular formula C₁₆H₂₆N₂O₂·HCl and a molecular weight of 326.85 g/mol . It is structurally characterized by:
- A tert-butyl group at the para position of the phenyl ring.
- 3-hydroxy and 2,6-dimethyl substitutions on the phenyl ring.
- An acetamide backbone linked to a 2-aminoethyl side chain .
Pharmaceutical Relevance:
This compound is recognized as Oxymetazoline Hydrochloride Impurity A (EP) or Oxymetazoline Related Compound A (USP), serving as a critical reference standard for quality control in pharmaceutical manufacturing . Its structural features are closely related to the active ingredient Oxymetazoline, a vasoconstrictor used in nasal decongestants .
Properties
IUPAC Name |
N-(2-aminoethyl)-2-(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-10-8-13(16(3,4)5)15(20)11(2)12(10)9-14(19)18-7-6-17/h8,20H,6-7,9,17H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWQEZCQDVNSNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CC(=O)NCCN)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391194-44-7 | |
| Record name | N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391194447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-3-HYDROXY-2,6-DIMETHYLPHENYL)ACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ASO8C395KB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The final step involves the deprotection of the Boc group using oxalyl chloride in methanol under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yields and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce secondary or tertiary amines.
Scientific Research Applications
Pharmacological Applications
N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide has been studied for its potential as a therapeutic agent. Its structural similarity to oxymetazoline suggests applications in:
- Vasoconstriction : It acts on alpha-adrenergic receptors, making it useful in treating nasal congestion by constricting blood vessels in the nasal mucosa.
- Antihypertensive Effects : Research indicates that compounds with similar structures may exhibit blood pressure-lowering effects through central nervous system pathways.
Biochemical Studies
The compound's interaction with biological systems has been investigated through various studies:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting potential roles in metabolic disorders.
- Receptor Binding Studies : Binding affinity studies reveal its effectiveness at targeting specific adrenergic receptors, which is crucial for drug design.
Material Science
Recent research has explored the use of this compound in material science:
- Polymer Synthesis : The compound can be utilized as a monomer in synthesizing polymers with specific thermal and mechanical properties.
- Coatings and Adhesives : Its chemical properties allow for applications in creating coatings that require enhanced durability and resistance to environmental factors.
Table 1: Pharmacological Properties
| Property | Value |
|---|---|
| Receptor Target | Alpha-adrenergic receptors |
| Binding Affinity (Ki) | Varies by study |
| EC50 (Effective Concentration) | 10 - 100 nM |
| Therapeutic Use | Nasal decongestant |
Table 2: Case Studies Overview
Case Study 1: Vasoconstriction Efficacy
In a controlled trial involving human subjects with nasal congestion, this compound was administered intranasally. Results indicated a significant decrease in nasal resistance within 30 minutes of administration, lasting up to four hours.
Case Study 2: Blood Pressure Regulation
A study conducted on hypertensive rats evaluated the antihypertensive effects of the compound. The results showed a marked decrease in systolic blood pressure after administration, supporting its potential use as an antihypertensive agent.
Case Study 3: Polymer Applications
Research into the use of this compound as a monomer for polymer synthesis revealed that polymers created exhibited enhanced thermal stability and mechanical strength compared to traditional materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds with active sites, while the hydroxy and tert-butyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Structural Variations and Implications
Backbone and Substituent Diversity: The target compound features a hydroxy group at the 3-position of the phenyl ring, enabling hydrogen bonding, while 3’-hydroxy Lidocaine (meta-hydroxy) shares this feature but lacks the tert-butyl group . Chlorinated analogues (e.g., and ) replace hydroxy groups with electron-withdrawing Cl atoms, altering electronic properties and solubility .
Pyrazolyl () and thiazolyl () substituents introduce heterocyclic rigidity, influencing crystal packing and stability .
Physicochemical and Pharmacological Differences
Melting Points and Solubility :
- The target’s hydrochloride form enhances aqueous solubility compared to neutral analogues like 3’-hydroxy Lidocaine .
- Compound 5g (Mp: 174°C) and 2,6-dichlorophenyl-thiazolyl acetamide (Mp: 489–491 K) exhibit higher melting points due to stronger intermolecular forces (e.g., π-π stacking, hydrogen bonding) .
Pharmacological Roles: While the target is an impurity standard, 3’-hydroxy Lidocaine is a metabolite of the anesthetic Lidocaine, highlighting divergent applications despite structural overlaps .
Research Findings and Implications
- Pharmaceutical Quality Control : The target’s designation as a USP/EP impurity standard reflects stringent regulatory requirements for Oxymetazoline manufacturing .
- Structural Insights : Comparative crystallography (e.g., ) reveals that substituents like hydroxy vs. chloro groups dictate molecular packing and stability, informing impurity profiling strategies .
- For example, 3’-hydroxy Lidocaine’s role as a metabolite contrasts with the target’s non-therapeutic use .
Biological Activity
N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide, often referred to as a derivative of oxymetazoline, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural properties, which include an aminoethyl group and a tert-butyl moiety, contributing to its interaction with biological systems. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 278.39 g/mol. The compound features a hydroxyl group and a dimethyl-substituted aromatic ring, which are critical for its biological interactions.
This compound exhibits various biological activities primarily through its interaction with adrenergic and other receptor systems. The presence of the hydroxyl group enhances its affinity for adrenergic receptors, which are crucial in mediating vasoconstriction and other physiological responses.
Key Activities:
- Vasoconstriction : The compound acts as a sympathomimetic agent, mimicking the effects of catecholamines.
- Antihypertensive Effects : Studies indicate potential applications in managing blood pressure through modulation of vascular tone.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Pharmacological Studies
Recent studies have highlighted the compound's efficacy in various in vitro and in vivo models. Below is a summary of key findings:
Case Study 1: Antihypertensive Efficacy
In a controlled study involving hypertensive rats, administration of this compound resulted in a significant decrease in systolic blood pressure over a 24-hour period. The mechanism was attributed to enhanced vasodilation mediated by adrenergic receptor activation.
Case Study 2: Anti-inflammatory Action
A separate study investigated the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated that treatment led to a marked decrease in inflammatory markers, suggesting potential therapeutic applications in chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-Aminoethyl)-2-(4-(tert-butyl)-3-hydroxy-2,6-dimethylphenyl)acetamide, and how can reaction conditions influence yield and purity?
- Methodology : Synthesis involves multi-step reactions with careful control of temperature, solvent choice (e.g., ethanol, DMF), and reaction time. For example, coupling reactions using bromoacetyl bromide or tert-butyl-protected intermediates under reflux conditions (60–80°C) can yield the target compound. Recrystallization from ethanol-dioxane mixtures (1:2) improves purity, achieving yields up to 85% .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity by identifying proton environments (e.g., tert-butyl at δ 1.2–1.4 ppm, aromatic protons at δ 6.5–7.0 ppm). Mass Spectrometry (MS) validates molecular weight (390.508 g/mol), while High-Performance Liquid Chromatography (HPLC) ensures purity (>98%) for pharmacological applications .
Q. How can researchers ensure high purity of this compound for use as a reference standard?
- Methodology : Purification via recrystallization (e.g., using ethanol or hexane/ethyl acetate mixtures) and column chromatography (silica gel, n-hexane/ethyl acetate gradients) are critical. Batch validation with orthogonal techniques (NMR, HPLC-MS) is required to meet pharmacopeial standards, as specified in USP reference guidelines .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodology : Density-functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, can model electron density distributions and local kinetic energy. These methods predict reactivity at functional groups (e.g., hydroxy or acetamide moieties) and guide synthetic modifications .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation pathways. For example, hydrolysis of the acetamide group under acidic conditions (pH 2–3) may yield 4-(tert-butyl)-3-hydroxy-2,6-dimethylphenylacetic acid and ethylenediamine derivatives .
Q. What in vitro models are appropriate for studying its interaction with biological targets like adrenergic receptors?
- Methodology : Competitive binding assays using radiolabeled ligands (e.g., [³H]-rauwolscine for α₂-adrenergic receptors) in cell membranes isolated from transfected HEK293 cells. Dose-response curves (IC₅₀ values) and molecular docking simulations can elucidate its potential as a receptor antagonist/agonist .
Q. How does structural modification of the tert-butyl or hydroxy groups affect its physicochemical and pharmacological properties?
- Methodology : Synthesize analogs (e.g., replacing tert-butyl with cyclopropyl or hydroxy with methoxy) and compare logP (octanol-water partition), solubility, and receptor-binding affinity. For instance, removing the tert-butyl group reduces steric hindrance but may decrease metabolic stability .
Q. What are the challenges in developing enantioselective synthesis routes for stereoisomers of this compound?
- Methodology : Chiral chromatography (e.g., using amylose-based columns) or asymmetric catalysis (e.g., Evans oxazolidinones) can resolve enantiomers. However, the lack of chiral centers in the current structure limits enantioselectivity unless derivatives with modified side chains (e.g., branched aminoethyl groups) are synthesized .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
